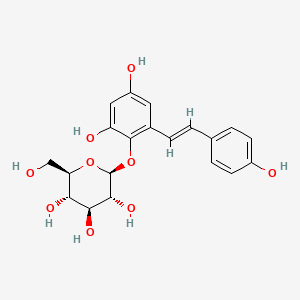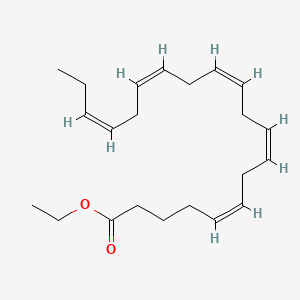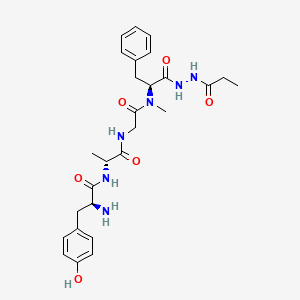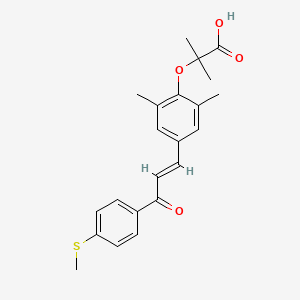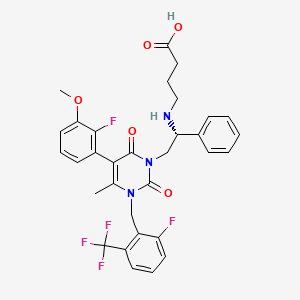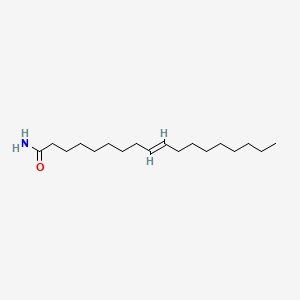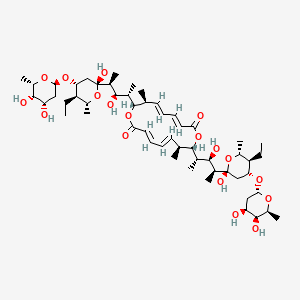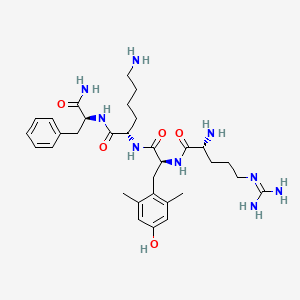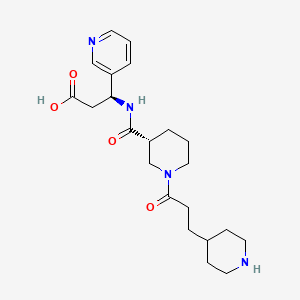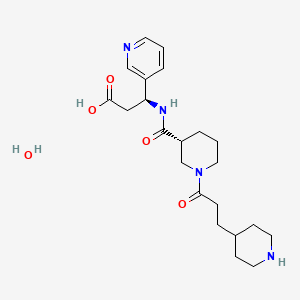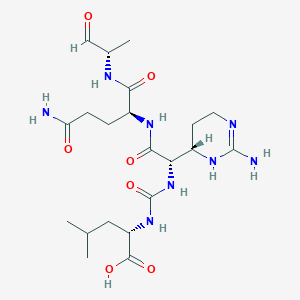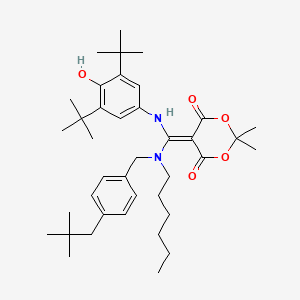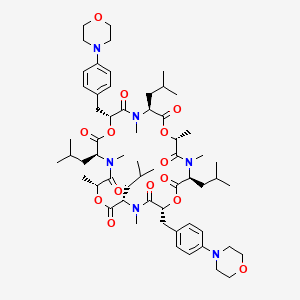
依莫地普西
描述
科学研究应用
依莫德西具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究八肽的合成和反应活性。
生物学: 研究其对线虫生理和行为的影响。
医学: 正在开发用于治疗人类寄生虫感染,例如盘尾丝虫病(河盲症)和土壤传播的蠕虫感染.
工业: 用于兽药,用于治疗宠物的寄生虫感染.
作用机制
. 这种结合激活了涉及 G 蛋白和磷脂酶 C 的信号转导通路,导致二酰甘油的动员。二酰甘油随后激活 UNC-13 和突触融合蛋白等蛋白质,这些蛋白质在突触前囊泡功能中起着至关重要的作用。 最终结果是释放一种未识别的传递物,该传递物诱导线虫咽部和体壁肌肉的松弛性麻痹 .
类似化合物:
PF1022A: 依莫德西的天然前体,从 Mycelia sterilia 中分离得到。
伊维菌素: 另一种用于治疗寄生虫感染的驱虫药。
米尔贝霉素肟: 一种用于兽药的广谱驱虫药。
比较: 依莫德西的独特之处在于它通过一种新的机制起作用,该机制涉及拉托菲林受体,这使得它对对其他驱虫药有抗药性的线虫有效 . 与主要靶向谷氨酸门控氯离子通道的伊维菌素不同,依莫德西对拉托菲林受体的作用为线虫控制提供了另一种途径 .
生化分析
Biochemical Properties
Emodepside plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It binds to a group of G-protein coupled receptors called latrophilins, which are located presynaptically at the neuromuscular junction in nematodes . This binding triggers a signal transduction cascade involving the activation of Gq protein and phospholipase-Cβ, leading to the mobilization of diacylglycerol (DAG). DAG then activates UNC-13 and synaptobrevin, proteins essential for presynaptic vesicle functioning . These interactions result in the release of neurotransmitters that induce paralysis in nematodes .
Cellular Effects
Emodepside affects various types of cells and cellular processes. In nematodes, it inhibits muscle activity, locomotion, and pharyngeal movement . It also impacts egg-laying and other tissue functions. Emodepside influences cell signaling pathways by binding to latrophilin receptors, leading to the inhibition of excitatory neurotransmitter effects and subsequent muscle paralysis . Additionally, it affects gene expression and cellular metabolism by altering the activity of key proteins involved in neurotransmitter release .
Molecular Mechanism
The molecular mechanism of emodepside involves its binding to latrophilin receptors in nematodes . This binding activates a signal transduction pathway that includes the activation of Gq protein and phospholipase-Cβ, resulting in the production of DAG . DAG activates UNC-13 and synaptobrevin, leading to the release of neurotransmitters that cause muscle paralysis . Emodepside also interferes with potassium channels in neuronal membranes, further inhibiting synaptic transmission and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of emodepside have been observed to change over time. Emodepside is stable and maintains its efficacy over extended periods . In vitro studies have shown that emodepside is highly active against nematodes within 24 hours, with its effects persisting for up to 72 hours . Long-term studies have demonstrated that emodepside remains effective in inhibiting nematode activity and does not degrade rapidly .
Dosage Effects in Animal Models
The effects of emodepside vary with different dosages in animal models. In hamsters infected with hookworms, emodepside was highly effective at a dose of 2.5 mg/kg, resulting in the cure of all animals . Higher doses have shown increased efficacy, but also a higher incidence of adverse effects such as headache, blurred vision, and dizziness . Dose-dependent relationships have been observed, with higher doses leading to greater inhibition of nematode activity .
Metabolic Pathways
Emodepside is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized by the liver and excreted primarily through the feces . The metabolic pathways of emodepside involve the activation of Gq protein and phospholipase-Cβ, leading to the production of DAG and subsequent activation of UNC-13 and synaptobrevin . These interactions affect metabolic flux and metabolite levels, contributing to the overall efficacy of emodepside .
Transport and Distribution
Emodepside is transported and distributed within cells and tissues through specific transporters and binding proteins. It is rapidly absorbed and distributed to target tissues, including the neuromuscular junctions in nematodes . Emodepside’s tissue distribution is relatively rapid, and it has a long terminal half-life, which is beneficial for its therapeutic effects . The compound accumulates in target tissues, enhancing its efficacy against nematodes .
Subcellular Localization
The subcellular localization of emodepside involves its targeting to specific compartments within cells. Emodepside binds to latrophilin receptors located presynaptically at the neuromuscular junction in nematodes . This localization is crucial for its activity, as it allows emodepside to effectively inhibit neurotransmitter release and induce muscle paralysis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the appropriate cellular compartments .
准备方法
合成路线和反应条件: 依莫德西是通过在 PF1022A 中两个 D-苯乳酸的对位连接一个吗啉环来合成的 . 合成过程包括以下步骤:
- 从 Mycelia sterilia 中分离 PF1022A。
- 化学修饰 PF1022A 以引入吗啉环。
工业生产方法: 依莫德西的工业生产涉及 Mycelia sterilia 的大规模发酵以生产 PF1022A,然后进行化学合成以将 PF1022A 修饰为依莫德西。 该过程需要精确控制反应条件以确保最终产物的产率高且纯度高 .
化学反应分析
反应类型: 依莫德西会发生各种化学反应,包括:
氧化: 依莫德西在特定条件下可被氧化形成氧化衍生物。
还原: 还原反应可以修饰依莫德西中的官能团。
取代: 取代反应可以发生在吗啉环或其他官能团上。
常用试剂和条件:
氧化: 常用的氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化锂铝。
取代: 各种亲核试剂和亲电试剂可以在适当条件下使用。
形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化衍生物,而取代反应可以引入新的官能团 .
相似化合物的比较
PF1022A: The natural precursor of emodepside, isolated from Mycelia sterilia.
Ivermectin: Another anthelmintic drug used for the treatment of parasitic infections.
Milbemycin oxime: A broad-spectrum anthelmintic used in veterinary medicine.
Comparison: Emodepside is unique due to its novel mechanism of action involving latrophilin receptors, which allows it to be effective against nematodes resistant to other anthelmintics . Unlike ivermectin, which primarily targets glutamate-gated chloride channels, emodepside’s action on latrophilin receptors provides an alternative pathway for nematode control .
属性
IUPAC Name |
(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMTKVVAMWKNY-YSXLEBCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165799 | |
| Record name | Emodepside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155030-63-0 | |
| Record name | Emodepside [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155030630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emodepside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emodepside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMODEPSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ647Y5GC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


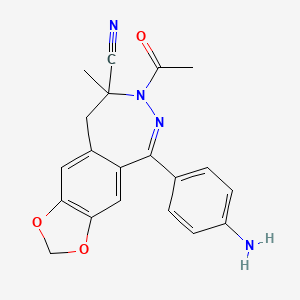
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)
